molecular formula C8H11FN2O B13297029 (3R)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL

(3R)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL

Cat. No.: B13297029
M. Wt: 170.18 g/mol
InChI Key: SBVMSJYNKBOPDB-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL is a chiral amino alcohol derivative featuring a pyridine ring substituted with a fluorine atom at the 6-position and an amino-propanol moiety at the 3-position. Its molecular formula is C₉H₁₂FN₂O, with a molecular weight of 183.21 g/mol.

Properties

Molecular Formula

C8H11FN2O

Molecular Weight

170.18 g/mol

IUPAC Name

(3R)-3-amino-3-(6-fluoropyridin-3-yl)propan-1-ol

InChI

InChI=1S/C8H11FN2O/c9-8-2-1-6(5-11-8)7(10)3-4-12/h1-2,5,7,12H,3-4,10H2/t7-/m1/s1

InChI Key

SBVMSJYNKBOPDB-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=NC=C1[C@@H](CCO)N)F

Canonical SMILES

C1=CC(=NC=C1C(CCO)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoropyridine and ®-3-amino-1-propanol.

    Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, followed by nucleophilic substitution to introduce the amino group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of (3R)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the amino group.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Ketones or aldehydes.

    Reduced Derivatives: Modified pyridine rings or amino groups.

    Substituted Derivatives: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

(3R)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in the body.

    Pathways: It may modulate signaling pathways related to neurotransmission or inflammation.

    Effects: The compound’s effects are mediated through its binding to these molecular targets, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

a) 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
  • Molecular Formula : C₈H₁₁FN₂O
  • Molecular Weight : 170.19 g/mol
  • Structure: Features a 5-fluoro-substituted pyridine ring with an amino group at the 2-position and a propanol chain at the 3-position.
  • Source : Catalog of Pyridine Compounds (2017) .
b) Propanedioic Acid 3-O-[4-(Trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl] 1-O-methyl
  • Molecular Formula: C₁₈H₁₂F₆NO₄
  • Molecular Weight : 407.29 g/mol
  • Structure : Contains a trifluoromethyl-substituted pyridine ring linked to a phenyl-propanedioic acid ester.
  • Source : European Patent Application EP 4,374,877 A2 (2024) .

Structural and Functional Differences

Parameter (3R)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol Propanedioic Acid Derivative
Pyridine Substitution 6-fluoro, 3-position linkage 5-fluoro, 2-amino, 3-position linkage 6-(trifluoromethyl), 3-position linkage
Functional Groups Amino, primary alcohol Amino, primary alcohol Trifluoromethyl, ester
Stereochemistry R-configuration at C3 Not specified Not applicable (achiral)
Molecular Weight (g/mol) 183.21 170.19 407.29
Key Applications Potential bioactive intermediate Unreported Synthetic intermediate

Physicochemical and Analytical Data

  • (3R)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL: No direct HPLC or LCMS data available in the provided evidence.
  • Propanedioic Acid Derivative :
    • LCMS : m/z 407 [M+H]⁺ .
    • HPLC Retention Time : 0.81 minutes (Condition SQD-FA05) .

The trifluoromethyl groups in the propanedioic acid derivative significantly increase hydrophobicity compared to the fluorine-substituted amino-propanol analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.